molecular formula C11H17N3O4 B12626466 tert-butyl 3-(5-oxo-4H-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxylate

tert-butyl 3-(5-oxo-4H-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxylate

Cat. No.: B12626466
M. Wt: 255.27 g/mol
InChI Key: QBBROTNMQAOUTH-UHFFFAOYSA-N
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Description

tert-Butyl 3-(5-oxo-4H-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxylate is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Properties

Molecular Formula

C11H17N3O4

Molecular Weight

255.27 g/mol

IUPAC Name

tert-butyl 3-(5-oxo-4H-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C11H17N3O4/c1-11(2,3)17-10(16)14-5-4-7(6-14)8-12-9(15)18-13-8/h7H,4-6H2,1-3H3,(H,12,13,15)

InChI Key

QBBROTNMQAOUTH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2=NOC(=O)N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(5-oxo-4H-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with oxadiazole precursors under controlled conditions. One common method involves the cyclization of a hydrazide intermediate with an appropriate carboxylic acid derivative in the presence of a dehydrating agent . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(5-oxo-4H-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 3-(5-oxo-4H-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxylate has shown promising biological activities in preliminary studies. Its potential applications include:

  • Antimicrobial Activity : Research indicates that compounds containing oxadiazole moieties often exhibit antimicrobial properties. The specific interactions of this compound with bacterial enzymes could lead to the development of new antibiotics.
  • Anticancer Properties : The oxadiazole structure is associated with anticancer activity. Studies have suggested that derivatives of oxadiazole can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth .

Material Science

The compound's unique structural characteristics allow it to be explored in material science applications:

  • Polymeric Materials : The incorporation of oxadiazole groups into polymer matrices can enhance thermal stability and mechanical properties. Research is ongoing to evaluate its effectiveness as a building block for high-performance polymers.

Case Studies and Research Findings

Several studies have investigated the applications of this compound:

  • Biological Activity Assessment : A study focused on evaluating the compound's activity against various cancer cell lines demonstrated significant cytotoxic effects, suggesting its potential as a lead compound for anticancer drug development .
  • Synthetic Methodology : Researchers have developed efficient synthetic routes for producing this compound, which involve multistep reactions that allow for scalability and ease of modification. This is crucial for developing analogs with enhanced biological activity .
  • Material Applications : Investigations into the incorporation of this compound into polymeric materials have shown improved thermal stability and mechanical strength compared to traditional materials. This opens avenues for its use in advanced material applications.

Mechanism of Action

The mechanism of action of tert-butyl 3-(5-oxo-4H-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of bacterial growth or the induction of apoptosis in cancer cells . The exact pathways involved depend on the specific biological context and the derivatives used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 3-(5-oxo-4H-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxylate is unique due to its combination of the oxadiazole and pyrrolidine moieties This structure imparts specific chemical and biological properties that are not found in other similar compounds

Biological Activity

Tert-butyl 3-(5-oxo-4H-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxylate is a synthetic organic compound notable for its complex structure, which includes a pyrrolidine ring and an oxadiazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in various therapeutic areas.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H17_{17}N3_3O4_4, with a molecular weight of 255.27 g/mol. Its structure features a tert-butyl group that stabilizes the carboxylate functional group, enhancing its reactivity and stability in biological systems.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

1. Antibacterial Activity
Studies have shown that derivatives of oxadiazole compounds can possess significant antibacterial properties. For instance, related pyrrole derivatives have demonstrated potent activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .

2. Anticancer Potential
Oxadiazole derivatives have been explored for their anticancer properties. The mechanism of action often involves the inhibition of specific cellular pathways that promote cancer cell survival and proliferation. Research suggests that compounds similar to this compound may target these pathways effectively .

3. Antioxidant Activity
Compounds that inhibit the Nrf2–Keap1 protein-protein interaction (PPI) are of particular interest for their potential to enhance cellular defense against oxidative stress. This pathway is crucial for managing inflammation and metabolic disorders .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with other compounds featuring similar structural characteristics.

Compound NameStructural FeaturesUnique Properties
Tert-butyl 3-cyano-pyrrolidine-1-carboxylateContains a cyano group instead of an oxadiazolePotentially different reactivity due to cyano group
Tert-butyl (S)-2-(3-phenyloxadiazol)carboxylateFeatures a phenolic moietyMay exhibit distinct biological activities due to phenolic structure
Tert-butyl 4-(thiazolidine)carboxylateContains a thiazolidine ringDifferent biological properties related to thiazolidine

The combination of an oxadiazole core with a pyrrolidine ring in this compound imparts specific chemical and biological properties not found in the other listed compounds.

Case Studies

Several studies have investigated the biological activity of oxadiazole derivatives:

Case Study 1: Antibacterial Efficacy
A study evaluated various oxadiazole derivatives against Mycobacterium tuberculosis, revealing promising results where certain derivatives showed MIC values as low as 5 µM against resistant strains . This suggests potential therapeutic applications for treating tuberculosis.

Case Study 2: Anticancer Mechanisms
Research into oxadiazole-based compounds has indicated their ability to induce apoptosis in cancer cells through the activation of pro-apoptotic pathways while inhibiting anti-apoptotic signals. Such findings highlight the potential of these compounds in cancer therapy .

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